1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-(4-methylpiperidino)-1-ethanone
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Overview
Description
1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-(4-methylpiperidino)-1-ethanone is a synthetic organic compound. It features a complex fused ring system with a pyrazino[3,2,1-JK]carbazole core and a piperidine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-(4-methylpiperidino)-1-ethanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazino[3,2,1-JK]carbazole core: This might involve cyclization reactions starting from appropriate indole derivatives.
Introduction of the ethanone group: This could be achieved through Friedel-Crafts acylation.
Attachment of the piperidine moiety: This step might involve nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-(4-methylpiperidino)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the piperidine moiety or the ethanone group.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study in structural and synthetic organic chemistry.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. This compound could be studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an anti-cancer agent.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-(4-methylpiperidino)-1-ethanone would depend on its specific biological target. Potential mechanisms could include:
Binding to receptors: The compound might interact with specific receptors in the body, altering their activity.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
DNA interaction: The compound might intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-(4-methylpiperidino)-1-propanone: Similar structure with a propanone group instead of ethanone.
1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-(4-methylpiperidino)-1-butanone: Similar structure with a butanone group instead of ethanone.
Uniqueness
The uniqueness of 1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-(4-methylpiperidino)-1-ethanone lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H31N3O |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-2-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C23H31N3O/c1-16-8-10-24(11-9-16)15-22(27)25-12-13-26-20-7-6-17(2)14-19(20)18-4-3-5-21(25)23(18)26/h6-7,14,16,21H,3-5,8-13,15H2,1-2H3 |
InChI Key |
GACWYYVKEWQYPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCN3C4=C(C=C(C=C4)C)C5=C3C2CCC5 |
Origin of Product |
United States |
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